Differentiation in Synthetic Utility: A Privileged Scaffold for Antiarrhythmic Drug Synthesis
2-[Ethyl(heptyl)amino]acetonitrile is a specifically claimed intermediate in the synthesis of Class III antiarrhythmic agents of the sulfonamidobenzamide type, as described in US4629739A [1]. In the disclosed synthetic pathway, this specific N-ethyl-N-heptyl aminoacetonitrile is reacted to build the core structure of the active pharmaceutical ingredient. In contrast, its closest structural analogs, such as 2-(methyl(octyl)amino)acetonitrile (CAS 128326-42-1) and 3-(octylamino)propiononitrile (CAS 29504-89-0), are not reported as intermediates in this therapeutic class, despite sharing the same molecular formula (C11H22N2) and a nearly identical molecular weight of 182.31 g/mol . This demonstrates a unique, application-specific differentiation where the exact combination of N-ethyl and N-heptyl groups is a structural prerequisite for the target drug's pharmacophore.
| Evidence Dimension | Patented Application as a Specific Synthetic Intermediate |
|---|---|
| Target Compound Data | Explicitly claimed intermediate for antiarrhythmic sulfonamidobenzamides in US4629739A |
| Comparator Or Baseline | 2-(Methyl(octyl)amino)acetonitrile (CAS 128326-42-1) and 3-(Octylamino)propiononitrile (CAS 29504-89-0) - which are not mentioned in this patent family. |
| Quantified Difference | Exclusive use vs. non-use in this specific, high-value synthetic route |
| Conditions | Patent-specified synthesis of substituted sulfonamidobenzamides |
Why This Matters
For a medicinal chemistry or process chemistry procurement, this compound is not a generic 'aminoacetonitrile building block'; it is the sole validated precursor for a specific class of drug candidates, making substitution impossible.
- [1] US Patent US4629739A. Substituted sulfonamidobenzamides and method of treating arrhythmias. 1986. View Source
